

## CAS number and molecular formula for 1H-Indole, 4-ethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 1H-Indole, 4-ethyl
Cat. No.: B6305159

Get Quote

## An In-depth Technical Guide to 1H-Indole, 4ethyl-

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] This technical guide focuses on **1H-Indole**, **4-ethyl-**, a specific substituted indole, providing comprehensive information on its chemical properties, synthesis, spectral data, and known biological context. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

## **Chemical and Physical Properties**

**1H-Indole, 4-ethyl-** is an aromatic heterocyclic organic compound. Below is a summary of its key chemical and physical properties.[3]



Property	Value
CAS Number	344748-71-6 (Depositor-Supplied)[3]
Molecular Formula	C10H11N[3]
Molecular Weight	145.20 g/mol [3]
IUPAC Name	4-ethyl-1H-indole[3]
Computed XLogP3	2.8[3]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	1[3]
Rotatable Bond Count	1[3]

## **Synthesis and Purification**

The synthesis of 4-substituted indoles can be challenging due to the lower reactivity of the C-4 position of the indole ring.[4] However, the Fischer indole synthesis remains a versatile and widely used method for the preparation of various indole derivatives.[5][6] The following is a detailed experimental protocol for the synthesis of **1H-Indole**, **4-ethyl-** via a modified Fischer indole synthesis.

# Experimental Protocol: Fischer Indole Synthesis of 1H-Indole, 4-ethyl-

Objective: To synthesize **1H-Indole**, **4-ethyl-** from (3-ethylphenyl)hydrazine and acetaldehyde.

#### Materials:

- (3-ethylphenyl)hydrazine hydrochloride
- Acetaldehyde
- Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[5]
- Ethanol



- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

#### Procedure:

- Hydrazone Formation:
  - In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
  - Add a solution of acetaldehyde (1.1 equivalents) in ethanol dropwise to the hydrazine solution at room temperature with stirring.
  - Continue stirring the mixture for 1-2 hours to allow for the formation of the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
  - Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
- Indolization (Cyclization):
  - To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
  - Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.[5] The reaction should be monitored by TLC to determine the completion of the cyclization.
  - After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.



- Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extraction and Purification:
  - Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
  - Combine the organic layers and wash with water and then with brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the crude 1H-Indole, 4-ethyl- by silica gel column chromatography, using a gradient
    of hexane and ethyl acetate as the eluent.

The following diagram illustrates the general workflow for the synthesis and purification of **1H-Indole**, **4-ethyl-**.

Synthesis and Purification Workflow for 4-ethyl-1H-indole.

## **Spectral Data**

While specific experimental spectra for **1H-Indole**, **4-ethyl-** are not readily available in the public domain, the expected spectral characteristics can be predicted based on the known data for similar indole derivatives.



Data Type	Predicted Characteristics
<sup>1</sup> H NMR	Aromatic protons on the indole ring ( $\delta$ 6.5-7.5 ppm), a broad singlet for the N-H proton ( $\delta$ ~8.0 ppm), a quartet for the methylene (-CH <sub>2</sub> ) protons of the ethyl group ( $\delta$ ~2.8 ppm), and a triplet for the methyl (-CH <sub>3</sub> ) protons of the ethyl group ( $\delta$ ~1.3 ppm).
<sup>13</sup> C NMR	Aromatic carbons of the indole ring ( $\delta$ 100-140 ppm), a methylene carbon of the ethyl group ( $\delta$ ~25 ppm), and a methyl carbon of the ethyl group ( $\delta$ ~15 ppm).
Mass Spectrometry (EI)	A molecular ion peak ( $M^+$ ) at $m/z = 145$ . The fragmentation pattern would likely involve the loss of a methyl radical ( $M$ -15) to give a fragment at $m/z = 130$ , which is a common fragmentation for ethyl-substituted aromatic compounds.

## **Biological Activity and Signaling Pathways**

Indole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] Many of these effects are mediated through their interaction with specific cellular signaling pathways.

One of the key signaling pathways influenced by indole and its metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[8] Indole, produced by gut microbiota from tryptophan, can act as a ligand for AhR.[5]

The following diagram illustrates a simplified representation of the indole-mediated AhR signaling pathway in the context of the gut-brain axis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. 1H-Indole, 4-ethyl- | C10H11N | CID 13141063 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis Wikipedia [en.wikipedia.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [CAS number and molecular formula for 1H-Indole, 4-ethyl-]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b6305159#cas-number-and-molecular-formula-for-1h-indole-4-ethyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com